Fmoc-D-Lys(Dde)-OH

説明

Fmoc-D-Lys(Dde)-OH is a type of amino acid derivative that is used in a variety of scientific and research applications. It is a synthetic derivative of the natural amino acid, lysine, and is used in biochemistry and molecular biology research. Fmoc-D-Lys(Dde)-OH has a number of unique properties that make it a useful tool for scientists and researchers.

科学的研究の応用

Peptide Synthesis

Fmoc-D-Lys(Dde)-OH is used in Fmoc solid-phase peptide synthesis (SPPS), a standard approach for the routine production of peptides . The Fmoc group serves as a temporary protecting group for the amino group during peptide synthesis .

Hydrogel Formation

Fmoc-D-Lys(Dde)-OH can be used in the formation of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications .

Drug Delivery

The hydrogels formed using Fmoc-D-Lys(Dde)-OH can be used as drug delivery systems. The hydrogel network can encapsulate drugs and release them in a controlled manner .

Diagnostic Tools

Peptide-based hydrogels, which can be formed using Fmoc-D-Lys(Dde)-OH, can also serve as diagnostic tools for imaging .

Tissue Engineering

Fmoc-D-Lys(Dde)-OH based hydrogels can be used in tissue engineering. These hydrogels can support cell adhesion, survival, and duplication, making them potential materials for tissue engineering .

Bioprinting

Fmoc-D-Lys(Dde)-OH can be used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, which have been proposed as a scaffold for bioprinting applications .

特性

IUPAC Name |

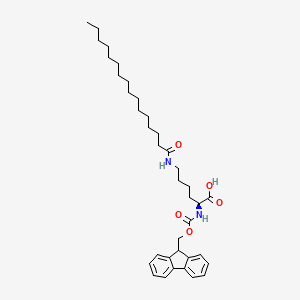

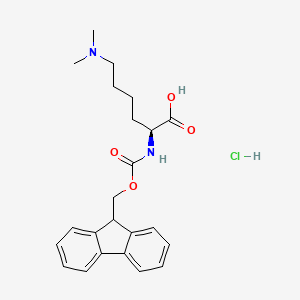

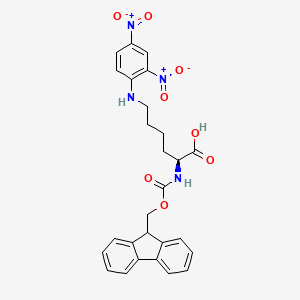

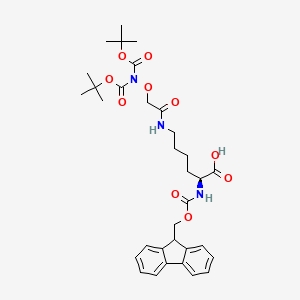

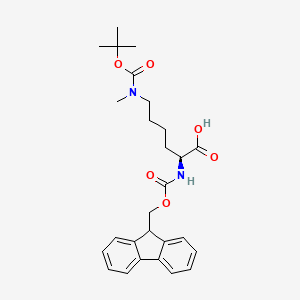

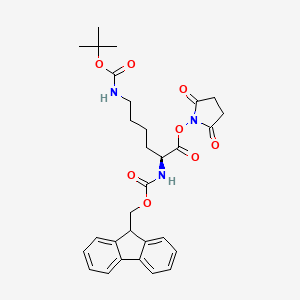

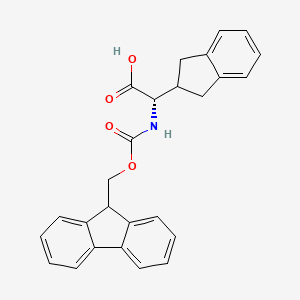

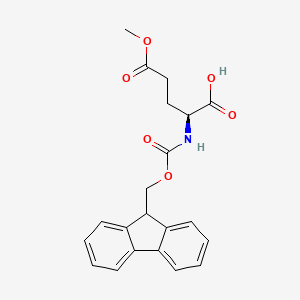

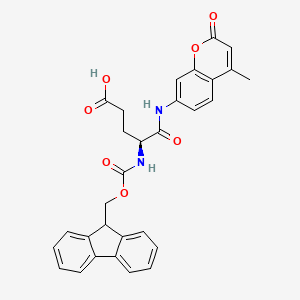

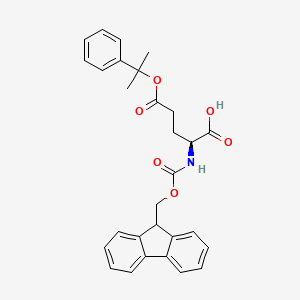

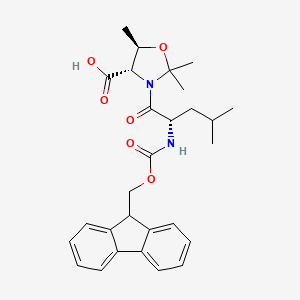

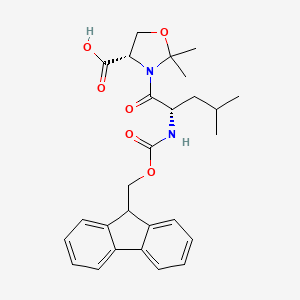

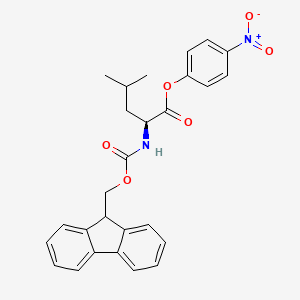

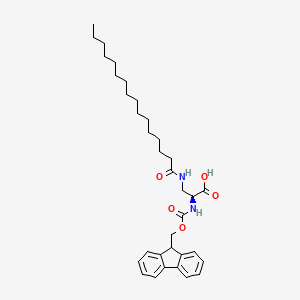

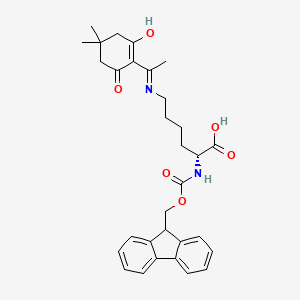

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHSSQNORWQENF-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Lys(Dde)-OH | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。